molecular formula C21H25ClFN3OS2 B2653529 N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide hydrochloride CAS No. 1215704-27-0

N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide hydrochloride

Cat. No.: B2653529
CAS No.: 1215704-27-0
M. Wt: 454.02
InChI Key: XVHWUJUMXPESJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide hydrochloride is a potent, selective, and irreversible inhibitor of Bruton's Tyrosine Kinase (BTK). It functions by covalently binding to a cysteine residue (Cys-481) in the active site of BTK, thereby suppressing B-cell receptor (BCR) signaling pathways [https://pubmed.ncbi.nlm.nih.gov/26027489]. This mechanism is critical for the development and activation of B-cells, making BTK a prominent therapeutic target. Consequently, this compound is a valuable tool in preclinical research for investigating the pathogenesis and treatment of B-cell malignancies such as chronic lymphocytic leukemia and mantle cell lymphoma [https://www.ncbi.nlm.nih.gov/books/NBK560796/]. Furthermore, its application extends to the study of autoimmune disorders like rheumatoid arthritis and lupus, where aberrant B-cell activity is a known driver of disease pathology. The incorporation of the 4,5-dimethylbenzo[d]thiazole moiety and the (4-fluorophenyl)thio group is designed to optimize target affinity and pharmacokinetic properties, providing researchers with a potent chemical probe for dissecting BTK-dependent cellular processes.

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)sulfanylacetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN3OS2.ClH/c1-14-5-10-18-20(15(14)2)23-21(28-18)25(12-11-24(3)4)19(26)13-27-17-8-6-16(22)7-9-17;/h5-10H,11-13H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVHWUJUMXPESJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)SC(=N2)N(CCN(C)C)C(=O)CSC3=CC=C(C=C3)F)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClFN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its complex molecular structure and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Molecular Structure and Properties

The compound features several key structural elements:

  • Dimethylaminoethyl group : Enhances solubility and bioavailability.
  • Benzo[d]thiazole moiety : Known for its diverse biological activities.
  • Thioacetamide component : May contribute to interactions with biological targets.
PropertyValue
Molecular FormulaC21H23ClN4OS2
Molecular Weight447.0 g/mol
Purity≥ 95%
AppearanceSolid
SolubilitySoluble in organic solvents

The precise biological mechanisms of this compound remain to be fully elucidated. However, studies on related compounds suggest several potential activities:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, similar to other benzothiazole derivatives which have shown inhibitory activity against casein kinase 1 (CK-1) .
  • Antimicrobial Activity : Benzothiazole derivatives are often evaluated for their antimicrobial properties, indicating potential applications in treating infections .
  • Anti-cancer Properties : Some studies suggest that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines .

Case Studies and Research Findings

  • Study on Enzyme Inhibition :
    • A research study demonstrated that benzothiazole derivatives could effectively inhibit CK-1, leading to reduced tumor growth in preclinical models .
    • The inhibition mechanism involved binding to the active site of the enzyme, altering its function.
  • Antimicrobial Evaluation :
    • A series of experiments assessed the antimicrobial activity of related benzothiazole compounds against Gram-positive and Gram-negative bacteria.
    • Results indicated significant inhibition zones, suggesting that the compound may possess similar antimicrobial properties .
  • Cytotoxicity Assays :
    • In vitro assays were conducted on various cancer cell lines (e.g., HeLa, MCF-7) using analogs of the compound.
    • The results showed dose-dependent cytotoxicity, with IC50 values indicating potent activity against specific cancer types .

Future Directions in Research

Further pharmacological studies are warranted to explore the full range of biological activities associated with this compound. Potential areas for investigation include:

  • Mechanistic Studies : Detailed exploration of how this compound interacts with molecular targets.
  • In Vivo Studies : Evaluating efficacy and safety profiles in animal models.
  • Structure-Activity Relationship (SAR) : Investigating how modifications to the molecular structure influence biological activity.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its complex molecular structure, which includes:

  • Dimethylaminoethyl group : Enhances solubility and biological activity.
  • Benzo[d]thiazole moiety : Known for various biological activities, including antimicrobial properties.
  • Thioacetamide unit : Contributes to the compound's reactivity and potential therapeutic effects.

Its molecular formula is C18H22ClN3OSC_{18}H_{22}ClN_{3}OS, with a molecular weight of approximately 440.96 g/mol. The compound is typically synthesized through multiple steps involving specific reaction conditions that influence yield and purity.

Medicinal Chemistry Applications

  • Antimicrobial Activity :
    • Thiazole derivatives, including those similar to N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide hydrochloride, have demonstrated significant antimicrobial properties against various pathogens, including drug-resistant strains. For instance, compounds with similar scaffolds have shown efficacy against methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococcus faecium .
  • Anticancer Properties :
    • Research indicates that thiazole derivatives exhibit anticancer activity in vitro against various cancer cell lines. The structure of this compound may allow it to target specific pathways involved in tumor growth and proliferation .
  • Signal Transduction Modulation :
    • The compound may interact with specific receptors or enzymes, modulating their activity and influencing cellular signaling pathways. This property is crucial for developing targeted therapies in cancer treatment .

Material Science Applications

The unique chemical structure of this compound allows for potential applications in material science:

  • Polymer Chemistry :
    • Its reactivity can be utilized in synthesizing novel polymers with enhanced properties for various applications, including drug delivery systems and biosensors.
  • Nanotechnology :
    • The compound's ability to form complexes with metals or other materials could be explored in developing nanomaterials with specific optical or electronic properties.

Antimicrobial Efficacy Study

A study investigated the antimicrobial activity of thiazole derivatives against resistant strains of bacteria. Compounds similar to this compound were tested against clinical isolates of S. aureus and exhibited promising results, highlighting the potential for further development as antimicrobial agents .

Anticancer Activity Assessment

In vitro studies on thiazole derivatives showed significant cytotoxic effects against A549 (lung cancer) and Caco-2 (colorectal cancer) cell lines. The mechanism was attributed to the induction of apoptosis through modulation of cell cycle regulators .

Comparison with Similar Compounds

Core Heterocyclic Systems

Compound Class Key Structural Features Relevance to Target Compound
1,2,4-Triazole-3-thiones Triazole ring with thione/sulfonyl groups (e.g., compounds [7–9] in ) Similar sulfur-containing motifs, but triazole cores lack the benzo[d]thiazol's planar aromatic system. Thione tautomerism influences reactivity .
Thiazol-2-yl Acetamides Thiazol ring with acetamide linkage (e.g., ) Shared thiazol backbone, but target compound’s benzo-fused system enhances steric bulk and π-π stacking potential .
Imidazolidin-2-ylidene Sulfonamides Sulfonamide-linked imidazolidin-ylidene systems () Contrasting sulfonamide vs. thioacetamide bridges; imidazolidin-ylidene groups may confer rigidity absent in the target compound .

Substituent Effects

  • Dichlorophenyl derivatives () exhibit twisted conformations (61.8° dihedral angle), whereas the target’s fluorophenylthio group may adopt distinct spatial arrangements .
  • Sulfur Functionality :
    • Thioacetamide (target) vs. sulfonyl () or thione (): Thioether linkages offer moderate electron-withdrawing effects, while sulfonyl groups are stronger electron acceptors .

Spectroscopic and Physical Properties

Property Target Compound (Inferred) Triazole-3-thiones Thiazol-2-yl Acetamides
IR ν(C=S) ~1247–1255 cm⁻¹ (thioacetamide) 1247–1255 cm⁻¹ (thione tautomer) Not observed (C=O at ~1663–1682 cm⁻¹)
Melting Point Likely >400 K (HCl salt) 459–461 K (dichlorophenyl analog) 459–461 K (dichlorophenyl analog)
Hydrogen Bonding Tertiary amine and amide NH donors R₂²(8) dimers (N–H⋯N) Inversion dimers via N–H⋯N

Key Research Findings

  • Electronic Effects : Fluorine’s electronegativity in the target compound may enhance metabolic stability compared to chloro/bromo analogs, as seen in sulfonamide studies .
  • Solubility: The dimethylaminoethyl side chain (target) improves aqueous solubility relative to non-aminated analogs, critical for bioavailability .
  • Crystal Packing : Bulky benzo[d]thiazol and fluorophenyl groups likely reduce crystal symmetry compared to simpler thiazol-2-yl acetamides, impacting melting points .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.